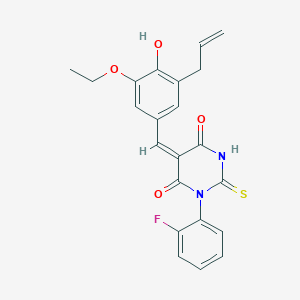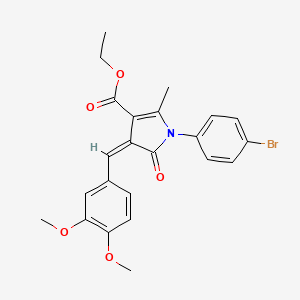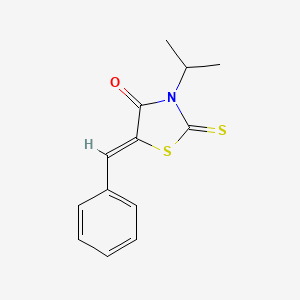![molecular formula C23H19BrN2O2 B5916343 N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide, commonly known as BAVB, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BAVB belongs to the class of vinylbenzamide derivatives and is known to possess a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of BAVB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. BAVB has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BAVB has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BAVB has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cytoprotection.
Biochemical and Physiological Effects:
BAVB has been shown to have several biochemical and physiological effects. In cancer cells, BAVB has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells such as macrophages and neutrophils have been targeted by BAVB, leading to the inhibition of cytokine production and migration. In neurodegenerative disorders, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAVB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a unique chemical structure that makes it an attractive candidate for drug development. However, there are also limitations to using BAVB in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully characterized.
Direcciones Futuras
There are several future directions for research on BAVB. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that are targeted by BAVB. Another direction is to optimize the synthesis method to obtain higher yields of pure BAVB. Additionally, the pharmacokinetics and toxicity profile of BAVB need to be fully characterized to determine its potential as a therapeutic agent. Finally, preclinical and clinical studies are needed to evaluate the efficacy and safety of BAVB in various diseases.
Métodos De Síntesis
The synthesis of BAVB involves a multi-step process that includes the reaction of 3-bromoacetophenone with benzylamine, followed by the condensation of the resulting product with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of BAVB. The synthesis method has been optimized to obtain high yields of pure BAVB.
Aplicaciones Científicas De Investigación
BAVB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BAVB has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by BAVB due to its anti-inflammatory properties. In neurodegenerative disorders such as Alzheimer's disease, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-13-7-10-18(14-20)15-21(26-22(27)19-11-5-2-6-12-19)23(28)25-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBMONJLQJUAH-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)




![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)